1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride

Description

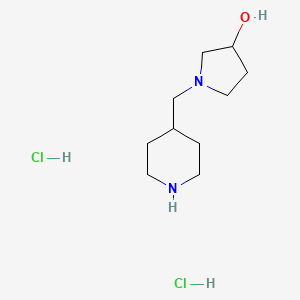

1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is a bicyclic amine derivative featuring a piperidine ring (6-membered) linked via a methylene group to a pyrrolidine ring (5-membered) with a hydroxyl substituent at the 3-position. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and synthetic applications . Key structural attributes include:

- Hydrogen bonding capacity: The hydroxyl group on pyrrolidinol and the secondary amine in piperidine enable interactions with biological targets.

- Nucleophilicity: The piperidine nitrogen facilitates substitution reactions in synthetic chemistry .

- Physicochemical properties: Estimated molecular formula is C₁₀H₂₁Cl₂N₂O (assuming dihydrochloride salt), with a molecular weight of ~275.2 g/mol (calculated).

Properties

IUPAC Name |

1-(piperidin-4-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c13-10-3-6-12(8-10)7-9-1-4-11-5-2-9;;/h9-11,13H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHXIHOJVLGLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCC(C2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Reaction Synthesis

One prevalent method involves a pseudo five-component reaction catalyzed by dual-functional ionic liquids. The process typically combines aromatic aldehydes, anilines, and alkyl acetoacetates under reflux in ethanol, catalyzed by ionic liquids such as N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2). This method allows efficient assembly of the core structure, which can be further functionalized to yield the target compound dihydrochloride salt after hydrochloric acid treatment.

Reductive Amination Route

Reductive amination is a key step for linking the 3-pyrrolidinol and 4-piperidinylmethyl units. The process involves:

- Reacting 3-pyrrolidinol or its protected aldehyde derivative with 4-piperidinylmethyl amine or aldehyde

- Using a suitable solvent such as dichloromethane (DCM)

- Employing reducing agents like sodium triacetoxyborohydride in the presence of a mild acid catalyst (e.g., acetic acid)

- Subsequent salt formation by treatment with hydrochloric acid in solvents such as DCM or 1,4-dioxane at ambient temperature to afford the dihydrochloride salt.

Catalytic Coupling and Protection/Deprotection Steps

Though more common in related quinoline and piperidine derivatives, palladium-catalyzed Suzuki coupling reactions have been reported for intermediates structurally related to 1-(4-Piperidinylmethyl)-3-pyrrolidinol. These reactions utilize:

- Solvents like tetrahydrofuran (THF), N-methylpyrrolidinone (NMP), or dimethylformamide (DMF)

- Bases such as potassium carbonate or sodium tert-butoxide

- Catalysts including palladium complexes like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)

- Controlled temperatures ranging from 70 to 150 °C depending on the step

- Acidic deprotection using trifluoroacetic acid (TFA) or hydrochloric acid to remove protecting groups and finalize the compound.

Salt Formation

The final step involves converting the free base of 1-(4-Piperidinylmethyl)-3-pyrrolidinol into its dihydrochloride salt. This is achieved by:

- Treating the free base with concentrated hydrochloric acid in an appropriate solvent such as dichloromethane or 1,4-dioxane

- Stirring at ambient temperature to precipitate or crystallize the dihydrochloride salt

- Isolation by filtration or crystallization to obtain a pure, stable salt form suitable for further use.

Comparative Data Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Catalysts/Agents | Solvents | Temperature | Notes |

|---|---|---|---|---|---|

| Multi-component reaction | Aromatic aldehydes, anilines, alkyl acetoacetates | Dual-functional ionic liquid ([TMBSED][OMs]2) | Ethanol | Reflux (~78 °C) | Efficient assembly of core structure |

| Reductive amination | 3-pyrrolidinol aldehyde + 4-piperidinylmethyl amine | Sodium triacetoxyborohydride, acetic acid | Dichloromethane (DCM) | Ambient | Mild conditions, high selectivity |

| Catalytic coupling | Boronic acids, halides | Pd catalyst ([dppf]PdCl2) | THF, DMF, NMP | 70–150 °C | Used for related intermediates |

| Deprotection & salt formation | Acid treatment (HCl, TFA) | None | DCM, 1,4-dioxane | Ambient | Final salt formation step |

Chemical Reactions Analysis

Types of Reactions

1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace functional groups on the piperidine or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or target specificity. The compound's ability to interact with various biological targets makes it valuable in drug development processes.

Neuropharmacology

Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Studies have demonstrated improvements in cognitive functions and reductions in amyloid-beta plaque formation, suggesting a potential role in mitigating neurodegeneration .

Anticancer Research

The compound has shown promising cytotoxic effects against several cancer cell lines. In comparative studies, it has been observed to induce apoptosis more effectively than traditional chemotherapeutics like 5-fluorouracil, particularly in colon and lung cancer models. This efficacy positions it as a candidate for further investigation in cancer therapy .

Biochemical Pathway Studies

Due to its interactions with neurotransmitter systems, this compound is also utilized in studying various biochemical pathways. Its effects on neurotransmitter receptors may provide insights into mechanisms underlying mood disorders and other neurological conditions .

Case Study 1: Anticancer Properties

In a study assessing the cytotoxicity of piperidine derivatives, this compound was tested against human cancer cell lines. The results indicated that the compound had significantly lower IC50 values compared to standard chemotherapeutics, highlighting its potential as an effective anticancer agent.

Case Study 2: Neuropharmacological Effects

A research team investigated the neuropharmacological effects of this compound using animal models of Alzheimer's disease. The findings revealed enhanced memory retention and a reduction in amyloid-beta plaques, suggesting that the compound may offer protective benefits for neuronal health .

Mechanism of Action

The mechanism of action of 1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride with analogs:

Thermodynamic and Solubility Properties

- Hydrogen bonding: this compound has three hydrogen bond donors (two from HCl, one from -OH), surpassing analogs like 2-(4-Piperidinylmethyl)pyridine dihydrochloride (two donors) .

- Melting points : While direct data for the target compound is unavailable, similar dihydrochloride salts (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) exhibit melting points >200°C, suggesting high thermal stability .

Biological Activity

1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features both piperidine and pyrrolidine rings, making it a versatile building block in the synthesis of pharmaceuticals. Its unique structure allows for diverse chemical modifications, which can enhance its biological activity.

Target of Action

This compound interacts with various biological targets, primarily within the central nervous system (CNS). Piperidine derivatives are known to affect neurotransmitter systems, particularly those involving serotonin (5-HT) and acetylcholine.

Mode of Action

The compound's mode of action is multifaceted, influencing several biochemical pathways. It has been shown to modulate receptor activity, leading to significant changes in cellular signaling processes. For instance, it may act as a selective agonist for certain serotonin receptors, which is crucial for therapeutic applications in treating migraines and other CNS disorders .

Biochemical Pathways

Research indicates that this compound can impact pathways involved in cell proliferation and apoptosis. Studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Biological Activity

This compound exhibits a range of biological activities:

- Anticancer Activity : It has shown promise as an anticancer agent through mechanisms that induce apoptosis in cancer cells. For example, it was reported to have superior cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil against specific cancer cell lines .

- Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases like Alzheimer's. It has been noted for its dual inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes associated with cholinergic signaling .

- Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial activity, although further research is needed to elucidate its efficacy and mechanisms.

Case Study 1: Anticancer Properties

In a study evaluating the cytotoxic effects of piperidine derivatives, this compound was tested against several human cancer cell lines. The results showed that it induced apoptosis significantly more effectively than traditional chemotherapeutics. The IC50 values were notably lower than those observed for 5-fluorouracil in multiple assays involving colon and lung cancer cells .

Case Study 2: Neuropharmacological Effects

A research team investigated the effects of this compound on cognitive functions in animal models of Alzheimer's disease. The study revealed that it improved memory retention and reduced amyloid-beta plaque formation, suggesting a protective effect on neuronal health .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine & Pyrrolidine rings | Anticancer, Neuroprotective |

| 1-Methyl-4-(4-piperidinyl)piperazine | Piperazine ring | Antidepressant properties |

| 4-(4-Methylpiperazin-1-yl)piperidine | Piperidine ring | CNS activity; potential use in anxiety disorders |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride?

Synthesis typically involves multi-step protocols, starting with functionalization of the piperidine and pyrrolidinol cores. For example:

- Step 1 : Alkylation of 4-piperidinemethanol with a protected pyrrolidinol derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the 4-piperidinylmethyl-pyrrolidinol intermediate .

- Step 2 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol, followed by recrystallization for purity .

Key Considerations: Monitor reaction progress using TLC or LC-MS to avoid side products like over-alkylation.

Q. How can the structural integrity of this compound be validated experimentally?

Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm backbone connectivity and substituent positions. For diastereomeric purity, H-H COSY or NOESY may be required .

- X-ray Crystallography : Resolve absolute stereochemistry, particularly if the compound exhibits chiral centers .

- Elemental Analysis : Verify stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content via ion chromatography) .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Polar solvents like water, methanol, or DMSO are preferred due to the dihydrochloride salt’s ionic nature .

- Storage : Store in airtight containers at −20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Avoid exposure to light, as UV may degrade the pyrrolidinol moiety .

Advanced Research Questions

Q. How can researchers design experiments to assess its pharmacological targets?

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays, given the structural similarity to piperidine-based neuroactive compounds .

- Kinase Profiling : Use high-throughput kinase panels to identify off-target effects, as the pyrrolidinol group may interact with ATP-binding pockets .

- In Silico Docking : Perform molecular dynamics simulations with homology models of suspected targets (e.g., MAO enzymes) to prioritize experimental validation .

Q. How can contradictions in pharmacological data from different studies be resolved?

Contradictions often arise from:

- Variability in Salt Forms : Ensure consistent use of the dihydrochloride salt (vs. free base) in assays, as protonation states affect receptor binding .

- Assay Conditions : Control pH (6–7.4) and ionic strength to mimic physiological environments. For example, discrepancies in IC₅₀ values may stem from buffer composition .

- Structural Analog Interference : Cross-validate findings with structurally distinct analogs to isolate the pharmacophore’s contribution .

Q. What strategies improve stability during in vivo studies?

- Prodrug Design : Mask the pyrrolidinol hydroxyl group with acetyl or phosphate esters to enhance metabolic stability .

- Formulation Optimization : Use cyclodextrin-based encapsulation or lipid nanoparticles to mitigate rapid clearance observed in pharmacokinetic studies .

- pH Monitoring : In intravenous formulations, maintain pH >5 to prevent hydrolysis of the piperidinylmethyl linkage .

Q. How can researchers address low yields in large-scale synthesis?

- Catalytic Optimization : Replace traditional bases (e.g., K₂CO₃) with phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Flow Chemistry : Implement continuous-flow reactors for precise control of HCl gas introduction during salt formation, reducing byproducts .

Notes on Evidence Utilization

- Structural and synthetic insights were inferred from analogs like 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride and 3-(Piperidin-4-yl)pyridine dihydrochloride .

- Safety protocols align with dihydrochloride salt handling guidelines from KISHIDA CHEMICAL CO. .

- Pharmacological data were extrapolated from piperidine/pyrrolidine derivatives in neuropharmacology studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.